molecular formula C11H11N5O B2571380 2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile CAS No. 2034351-54-5

2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile

Cat. No. B2571380
CAS RN: 2034351-54-5
M. Wt: 229.243
InChI Key: MEMVZNMWIORARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile” belongs to a class of novel heteroaryl-fused indole ring systems . These compounds are known for their inhibitory activities against the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase .


Synthesis Analysis

Three synthetic approaches have been developed for the efficient synthesis of these novel heteroaryl fused indole ring systems . Each strategy is fully exemplified, and the relative merits and limitations of the approaches are discussed .


Molecular Structure Analysis

The molecular structure of these compounds has been verified using various techniques such as IR, multinuclear NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry . Some compounds were further verified using single-crystal X-ray analysis .


Chemical Reactions Analysis

The versatile functionalization of 1,2,4-triazine involving the introduction of oxadiazole and tetrazole is discussed . The structures, which should be formed if the interaction involving 2B, were readily excluded based on DFT calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various techniques such as IR, multinuclear NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry .

Scientific Research Applications

Novel Heterocyclic Systems

Research has shown the development of derivatives of 4-oxo-4H-benzazolo[2',3':3,4][1,2,4]triazino[5,6,1-i,j]quinoline-5-carboxylic acids by heating certain acrylates in acetonitrile. This represents a novel heterocyclic system, highlighting the compound's role in synthesizing new chemical structures for various applications (Lipunova et al., 1997).

Crystal Structure Analysis

Studies on crystal structures, such as the analysis of triazine derivatives, demonstrate the importance of these compounds in understanding molecular conformations and interactions. For example, the asymmetric unit of certain triazine derivatives reveals significant differences in dihedral angles and bond lengths, aiding in the detailed understanding of molecular geometry (Janes & Palmer, 1995).

Catalytic Applications

The synthesis of copper complexes bearing a TEMPO moiety for the aerobic oxidation of primary alcohols showcases the potential catalytic applications of such compounds. This illustrates the role of triazine-based ligands in facilitating oxidation reactions, contributing to the field of green chemistry and sustainable processes (Lu et al., 2008).

Electrochemical Studies

Electrochemical reduction studies of substituted triazines and tetrazines in acetonitrile provide insights into the electronic effects of substituents on redox behavior. These findings are crucial for applications in electrochemical sensors and energy storage devices (Troll, 1982).

Photoluminescence Properties

Research on benz(2-heteroaryl)cyanoximes and their complexes has unveiled new room temperature blue emitters, demonstrating the compound's significance in developing photoluminescent materials for optical devices and sensors (Ilkun et al., 2008).

properties

IUPAC Name

2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c12-5-6-15-11(17)10-8-3-1-2-4-9(8)14-16(10)7-13-15/h7H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMVZNMWIORARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=NN(C(=O)C3=C2C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.